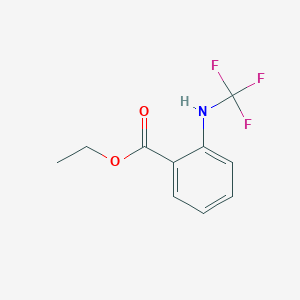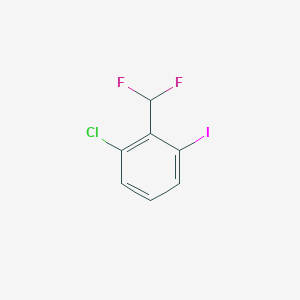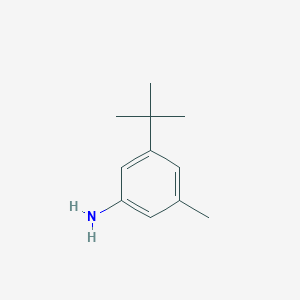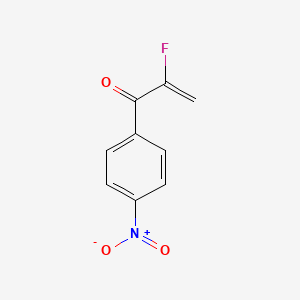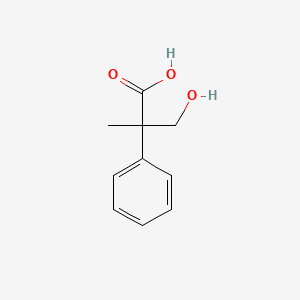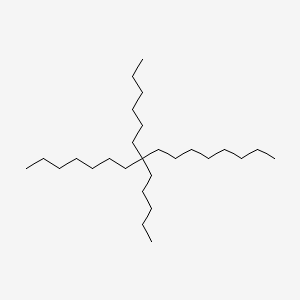
Cyclohexanesulfonyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanesulfonyl bromide is an organic compound with the molecular formula C₆H₁₁BrO₂S and a molecular weight of 227.12 g/mol . It is a yellow to pale yellow oil that is primarily used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Vorbereitungsmethoden
Cyclohexanesulfonyl bromide can be synthesized through several methods. One common synthetic route involves the oxyhalogenation of thiols or disulfides using reagents such as oxone and potassium bromide (KBr) in water . This method is advantageous due to its simplicity and high yield. Another approach involves the use of sulfonyl hydrazides with N-bromosuccinimide (NBS) as the brominating agent . This reaction is typically carried out under mild conditions and provides a clean and efficient synthesis of sulfonyl bromides.
Analyse Chemischer Reaktionen
Cyclohexanesulfonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Elimination Reactions: In cyclohexane rings, E2 elimination reactions can occur when the leaving group is axial.
Oxidation and Reduction: It can be involved in oxidation reactions where the sulfonyl group is further oxidized, or reduction reactions where it is reduced to other functional groups.
Common reagents used in these reactions include strong bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanesulfonyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including sulfonamides and sulfonates.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of elastomers, dyes, detergents, and ion exchange resins.
Wirkmechanismus
The mechanism of action of cyclohexanesulfonyl bromide involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanesulfonyl bromide can be compared with other sulfonyl halides such as:
Cyclohexanesulfonyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
Methanesulfonyl bromide: A smaller molecule with a similar sulfonyl bromide functional group. It is used in similar types of reactions but may have different reactivity due to its smaller size.
Tosyl bromide (p-toluenesulfonyl bromide): Contains a toluene group instead of a cyclohexane ring. It is widely used in organic synthesis for similar purposes but has different steric and electronic properties.
This compound is unique due to its cyclohexane ring, which can influence the steric and electronic environment of the sulfonyl group, affecting its reactivity and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C6H11BrO2S |
|---|---|
Molekulargewicht |
227.12 g/mol |
IUPAC-Name |
cyclohexanesulfonyl bromide |
InChI |
InChI=1S/C6H11BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
ATMCCIFVSUJWBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)S(=O)(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


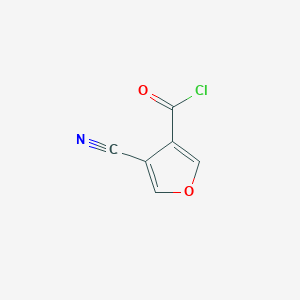
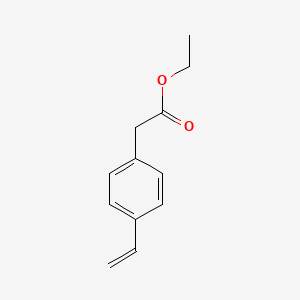
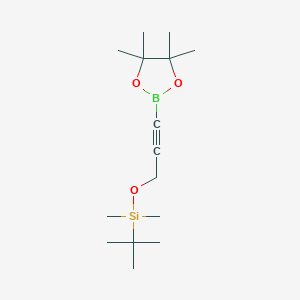
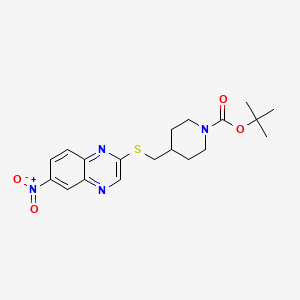
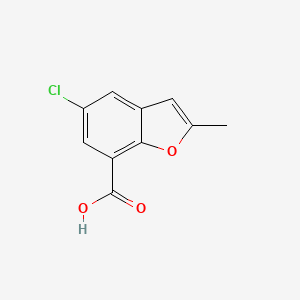
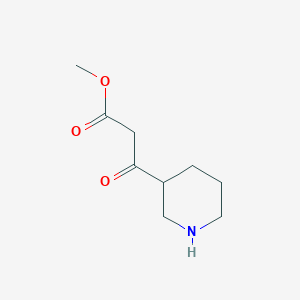
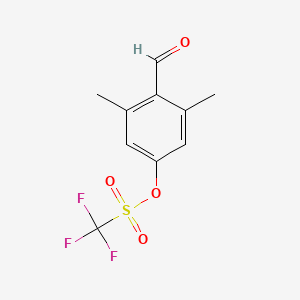
![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
